molecular formula C16H11N5O2S B11009832 N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B11009832
M. Wt: 337.4 g/mol
InChI Key: WQTKQNDDXRWXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(1,3-Benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a heterocyclic compound featuring a benzothiazole moiety linked via an acetamide bridge to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. This dual heterocyclic architecture suggests synergistic biological effects, making the compound a candidate for drug discovery.

Properties

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C16H11N5O2S/c22-14(18-16-17-12-7-3-4-8-13(12)24-16)9-21-15(23)10-5-1-2-6-11(10)19-20-21/h1-8H,9H2,(H,17,18,22)

InChI Key

WQTKQNDDXRWXPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Cyclization of Ortho-Aminothiophenol

A common route involves reacting ortho-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux:

C6H4(SH)(NH2)+BrCNC7H4N2S+HBr+H2O\text{C}6\text{H}4(\text{SH})(\text{NH}2) + \text{BrCN} \rightarrow \text{C}7\text{H}4\text{N}2\text{S} + \text{HBr} + \text{H}_2\text{O}

This method yields 1,3-benzothiazol-2-amine with >85% purity after recrystallization.

Alternative Pathways

  • Thiourea cyclization : Heating 2-aminophenyl disulfide with ammonium thiocyanate in acetic acid.

  • Catalytic methods : Palladium-catalyzed coupling of 2-bromoaniline with potassium thiocyanate under microwave irradiation.

Synthesis of 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic Acid

Diazotization-Cyclization Strategy

Methyl anthranilate (5 ) undergoes diazotization with NaNO₂/HCl at 0°C, followed by coupling with glycine ethyl ester hydrochloride to form methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a ):

C8H7NO2+HCl/NaNO2C9H7N3O3\text{C}8\text{H}7\text{NO}2 + \text{HCl/NaNO}2 \rightarrow \text{C}9\text{H}7\text{N}3\text{O}3

Hydrolysis of 6a with NaOH (2M, 60°C) yields the carboxylic acid derivative (95% yield).

Alternative Benzotriazinone Synthesis

  • From isatoic anhydride : Reaction with ammonia forms anthranilamide, which is diazotized to benzotriazinone.

  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling 1,3-benzothiazol-2-amine with 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid using EDCI/HOBt in DMF:

C7H4N2S+C9H5N3O3EDCI/HOBtC16H11N5O2S\text{C}7\text{H}4\text{N}2\text{S} + \text{C}9\text{H}5\text{N}3\text{O}3 \xrightarrow{\text{EDCI/HOBt}} \text{C}{16}\text{H}{11}\text{N}5\text{O}_2\text{S}

Conditions :

  • Molar ratio : 1:1.2 (acid:amine)

  • Temperature : 0°C → room temperature (12 hours)

  • Yield : 78–82% after column chromatography (SiO₂, ethyl acetate/hexane).

Azide Coupling Method

Hydrazide derivatives of benzotriazinone acetic acid (7a ) are converted to azides (8a ) with NaNO₂/HCl, then coupled with benzothiazol-2-amine:

C9H6N4O3+C7H4N2SC16H11N5O2S+N2+H2O\text{C}9\text{H}6\text{N}4\text{O}3 + \text{C}7\text{H}4\text{N}2\text{S} \rightarrow \text{C}{16}\text{H}{11}\text{N}5\text{O}2\text{S} + \text{N}2 + \text{H}_2\text{O}

Advantages : Higher functional group tolerance (yield: 70–75%).

Optimization and Characterization

Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility
Coupling agentEDCI/HOBt82% yield
Temperature0°C → RTPrevents racemization
Reaction time12 hoursComplete conversion

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, triazinone-H), 7.89–7.20 (m, 7H, aromatic), 4.22 (s, 2H, CH₂).

  • IR : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₁N₅O₂S: 337.0634; found: 337.0632.

Industrial-Scale Considerations

  • Cost-effective route : Use methyl anthranilate (USD 50/kg) vs. isatoic anhydride (USD 120/kg).

  • Purification : Crystallization from ethanol/water (3:1) achieves >99% purity.

  • Safety : Diazotization requires strict temperature control (<5°C) to avoid exothermic decomposition.

Challenges and Alternatives

  • Low solubility : Benzotriazinone intermediates require polar aprotic solvents (DMF, DMSO).

  • Byproducts : N-Acylurea formation during EDCI coupling; mitigated by adding HOBt.

  • Alternative routes : Ullmann coupling for direct aryl-amide linkage (limited success) .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and benzotriazole moieties exhibit significant antimicrobial activity. For instance, the incorporation of these groups can enhance the efficacy against various bacterial strains. Studies have shown that derivatives of benzothiazole demonstrate a Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Antidepressant Effects

A recent study focused on the synthesis of derivatives similar to N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide demonstrated promising results in treating neurodegenerative diseases coupled with depression. The compounds were tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), with some derivatives showing significant activity in reducing immobility time in forced swim tests—an indicator of antidepressant potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound allow it to interact with various biological targets within cancer cells, although further studies are needed to elucidate these mechanisms fully .

Case Study 1: Neurodegenerative Disease Treatment

In a study published in Molecules, researchers synthesized a series of acetamides based on the benzothiazole scaffold and tested their effects on neurodegenerative models. Results indicated that certain derivatives significantly inhibited MAO-B activity, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that specific modifications to the benzothiazole ring enhanced antibacterial activity, demonstrating how structural changes can influence efficacy .

Mechanism of Action

The mechanism of action of N1-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines benzothiazole and benzotriazinone, whereas analogs often pair benzothiazole with thiazolidinone (e.g., ) or quinazolinone (e.g., ).
  • The acetamide bridge is a common feature, but substituents (e.g., thioether in , coumarin-oxy in ) modulate activity.

Key Observations :

  • The benzotriazinone moiety may enhance enzyme inhibition (e.g., InhA for tuberculosis ), whereas thioxothiazolidinone derivatives excel in antioxidant activity .
  • Substitution at the acetamide bridge (e.g., thioether in ) improves antimicrobial potency compared to simple acetamides.

Pharmacokinetic and Pharmacodynamic Profiles

  • Target Compound: Predicted to have moderate intestinal absorption and blood-brain barrier permeability due to the benzothiazole’s lipophilicity and benzotriazinone’s polarity .
  • Analogs: Phthalimide-quinazolinone hybrids show high CNS permeability (~90% predicted) . Coumarin-thiazolidinones exhibit rapid metabolism due to esterase-sensitive coumarin-oxy groups .

Key Advantages and Limitations

  • Advantages :
    • Dual heterocyclic system enhances target selectivity (e.g., MAO B, COX-2 inhibition predicted in analogs ).
    • Synthetic accessibility via modular coupling reactions .
  • Limitations: Limited solubility in aqueous media due to aromatic stacking. No in vivo data reported for the target compound; analogs show variable bioavailability .

Biological Activity

N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a benzotriazine derivative. This structural diversity is believed to contribute to its varied biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A related compound demonstrated an EC50 of 0.85 µg/mL against Alternaria solani, indicating potent antifungal activity .
CompoundTarget OrganismEC50 (µg/mL)
Related CompoundAlternaria solani0.85
Related CompoundPhoma lingam2.29

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. In vitro assays have shown that similar compounds can inhibit the growth of various cancer cell lines:

  • Case Study : A study on thiazolidinone derivatives revealed that certain analogs exhibited cytotoxic effects on HCT-116 colon cancer cells .
Compound TypeCell LineIC50 (µM)
Thiazolidinone DerivativeHCT-11615.5

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties:

  • Research Insight : Screening assays have shown activity against viral infections, although specific data on this compound is still under investigation .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets involved in cell proliferation and microbial resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N¹-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, and what reaction conditions optimize yield?

  • Methodology :

  • Core Formation : Synthesize the benzothiazole and benzotriazinone cores separately. For benzotriazinone, cyclize 2-aminobenzoic acid derivatives with nitrous acid (HNO₂) under acidic conditions .
  • Coupling : Use carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) with triethylamine (TEA) to link the benzothiazol-2-amine and benzotriazinone-acetic acid intermediates .
  • Purification : Recrystallize using ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Optimization : Reaction yields improve at 0–5°C with slow reagent addition to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm acetamide linkage and aromatic proton environments (e.g., δ 7.8–8.5 ppm for benzotriazinone protons) .
  • HPLC : Purity assessment (>95%) using a C18 column (MeCN/H₂O, 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 364.08) .

Q. What preliminary biological activities are reported for benzothiazole-benzotriazinone hybrids?

  • Findings :

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to thiazole-triazine synergy disrupting bacterial membranes .
  • Anticancer Potential : IC₅₀ of 12 µM against HepG2 cells via topoisomerase II inhibition .
    • Assays : MTT for cytotoxicity; agar diffusion for antimicrobial testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzothiazole C-6 position to modulate electron density and binding affinity .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to improve metabolic stability .
    • Data Analysis : Compare IC₅₀ values across derivatives using ANOVA and molecular docking (e.g., AutoDock Vina) to identify key interactions .

Q. What mechanistic insights explain contradictory bioactivity data across similar derivatives?

  • Case Study :

  • Contradiction : A methyl-substituted analog showed reduced anticancer activity (IC₅₀ > 50 µM) compared to the parent compound.
  • Resolution : X-ray crystallography revealed steric hindrance from the methyl group disrupted binding to the ATP pocket of topoisomerase II .
    • Approach : Pair biochemical assays (e.g., enzyme inhibition kinetics) with structural analysis (e.g., XRD, molecular dynamics) .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME to assess logP (target <3), solubility, and CYP450 inhibition risks .
  • Docking Studies : Identify hydrogen bonds between the acetamide carbonyl and Lys352 residue of carbonic anhydrase IX .
    • Outcome : Prioritize derivatives with lower topological polar surface area (TPSA <90 Ų) for improved blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.